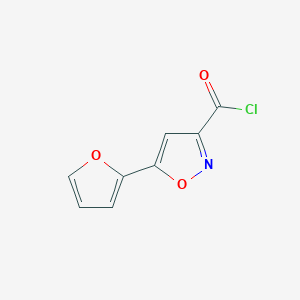

5-(2-Furyl)isoxazole-3-carbonyl chloride

Übersicht

Beschreibung

5-(2-Furyl)isoxazole-3-carbonyl chloride: is an organic compound with the molecular formula C₈H₄ClNO₃ . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the furyl group (a derivative of furan) and the carbonyl chloride functional group makes this compound particularly interesting for various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)isoxazole-3-carbonyl chloride typically involves the reaction of 5-(2-furyl)isoxazole-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:

5-(2-Furyl)isoxazole-3-carboxylic acid+SOCl2→5-(2-Furyl)isoxazole-3-carbonyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of thionyl chloride in large-scale production requires appropriate safety measures due to its corrosive nature .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The carbonyl chloride group in 5-(2-Furyl)isoxazole-3-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-(2-furyl)isoxazole-3-carboxylic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.

Alcohols: Esterification reactions often use pyridine as a base to capture the released hydrochloric acid.

Reducing Agents: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Carboxylic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(2-Furyl)isoxazole-3-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is explored for its potential in drug development. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the furyl group may enhance these activities.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to form stable derivatives makes it useful in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 5-(2-Furyl)isoxazole-3-carbonyl chloride depends on its application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The furyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Vergleich Mit ähnlichen Verbindungen

5-(2-Furyl)isoxazole-3-carboxylic acid: The precursor to 5-(2-Furyl)isoxazole-3-carbonyl chloride.

5-(2-Furyl)isoxazole-3-methyl ester: Another derivative used in organic synthesis.

5-(2-Furyl)isoxazole-3-thioester: Formed by reaction with thiols.

Uniqueness: this compound is unique due to the presence of the carbonyl chloride group, which imparts high reactivity. This makes it a versatile intermediate for synthesizing a wide range of derivatives. The combination of the isoxazole ring and the furyl group also contributes to its distinct chemical and biological properties .

Biologische Aktivität

5-(2-Furyl)isoxazole-3-carbonyl chloride is a heterocyclic compound with the molecular formula C₈H₄ClNO₃ and a molecular weight of 197.58 g/mol. It is characterized by the presence of a furyl group and an isoxazole ring, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as a pharmacologically active compound. Its derivatives have been evaluated for various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of isoxazole derivatives, including those related to this compound. For instance, derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The structural characteristics of these compounds contribute to their ability to inhibit bacterial growth.

Anti-inflammatory Properties

The anti-inflammatory activity of isoxazole derivatives has also been documented. In one study, specific derivatives demonstrated notable in vivo anti-inflammatory effects with significant edema inhibition percentages (e.g., 75.68% for one derivative) and low toxicity profiles . Molecular docking studies indicated that these compounds interact favorably with COX-2 enzymes, suggesting a mechanism for their anti-inflammatory action.

Anticancer Activity

The anticancer properties of this compound and its derivatives have been investigated extensively. For example, certain isoxazoles exhibited cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). IC50 values ranged from 6.59 μM to 12.51 μM for effective compounds . These findings indicate that the compound may induce apoptosis and affect cell cycle regulation in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 5-(2-Furyl)isoxazole-3-carboxylic acid | Contains a carboxylic acid group | More polar; less reactive than carbonyl chloride |

| 5-(2-Furyl)isoxazole-3-hydrazone | Contains a hydrazone linkage | Exhibits different reactivity profiles |

| 5-(2-Furyl)thiazole | Contains a thiazole ring | Different heterocyclic framework |

The carbonyl chloride functional group in this compound enhances its reactivity compared to these similar compounds, making it particularly valuable in synthetic applications.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various isoxazoles against bacterial strains, this compound derivatives were found to inhibit growth at concentrations significantly lower than traditional antibiotics .

- Cytotoxicity Testing : Research conducted on several isoxazole derivatives demonstrated that specific compounds derived from this compound exhibited IC50 values indicating potent cytotoxic effects against cancer cell lines while maintaining low toxicity toward normal cells .

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDNHOYZXMTBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383775 | |

| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88958-33-2 | |

| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.